molecular formula C20H16O5 B14405007 8-Acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione CAS No. 83344-26-7

8-Acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione

Cat. No.: B14405007
CAS No.: 83344-26-7
M. Wt: 336.3 g/mol
InChI Key: NYDFGMXECRSLQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by acetylation and hydroxylation reactions to introduce the necessary functional groups .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using large-scale organic synthesis techniques. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

8-Acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted tetracene compounds with different functional groups .

Scientific Research Applications

8-Acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: As an intermediate in the synthesis of daunorubicin, it plays a crucial role in the development of chemotherapeutic agents.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 8-Acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione involves its interaction with cellular components. In the context of its role as a precursor to daunorubicin, the compound contributes to the inhibition of DNA synthesis in cancer cells by intercalating into the DNA strands and disrupting the replication process. This leads to the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione is unique due to its specific functional groups that make it an essential intermediate in the synthesis of daunorubicin. Its acetyl and hydroxyl groups play a crucial role in the biological activity of the final chemotherapeutic product .

Properties

CAS No.

83344-26-7

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

IUPAC Name

8-acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione

InChI

InChI=1S/C20H16O5/c1-9(21)10-5-6-12-11(7-10)8-14-17(19(12)24)20(25)16-13(18(14)23)3-2-4-15(16)22/h2-4,8,10,22,24H,5-7H2,1H3

InChI Key

NYDFGMXECRSLQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC2=C(C3=C(C=C2C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O

Origin of Product

United States

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